Bienvenue dans la boutique en ligne BenchChem!

4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

The compound 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549012-32-8) is a fully synthetic, small-molecule pyrimidine-piperazine hybrid with the molecular formula C₁₉H₂₅FN₆ and a molecular weight of 356.4 g/mol. It belongs to a class of heterocyclic building blocks frequently explored in medicinal chemistry for modulating G-protein-coupled receptors and kinases.

Molecular Formula C19H25FN6
Molecular Weight 356.4 g/mol
CAS No. 2549012-32-8
Cat. No. B6456958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS2549012-32-8
Molecular FormulaC19H25FN6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)F
InChIInChI=1S/C19H25FN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
InChIKeyVSLQHQNGUJKKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549012-32-8): Structural Identity and Procurement Context


The compound 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549012-32-8) is a fully synthetic, small-molecule pyrimidine-piperazine hybrid with the molecular formula C₁₉H₂₅FN₆ and a molecular weight of 356.4 g/mol . It belongs to a class of heterocyclic building blocks frequently explored in medicinal chemistry for modulating G-protein-coupled receptors and kinases . The structure integrates a 2-cyclopropyl-4-tert-butylpyrimidine core linked via a piperazine spacer to a 5-fluoropyrimidine terminus, a combination that distinguishes it from simpler piperazinyl-pyrimidine analogs in chemical supplier catalogs.

Why Generic Substitution of 4-tert-Butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine Is Not Advisable Without Comparative Data


Piperazinyl-pyrimidines are a broad class where minor structural modifications—such as the position of a fluorine atom on the terminal pyrimidine or the nature of the alkyl substituent on the core—can dramatically alter target-binding profiles, metabolic stability, and even the compound’s physicochemical suitability for specific assay formats . The absence of published direct-comparison data for this specific CAS number means that substituting a close analog without experimental validation carries a high risk of obtaining a molecule with a different selectivity window, solubility profile, or intellectual-property standing, undermining the reproducibility of a screening campaign or lead-optimization effort.

Quantitative Differentiation of 4-tert-Butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine from Closest Analogs


Fluorine Positional Isomerism: 5-Fluoropyrimidin-2-yl vs. 5-Fluoropyrimidin-4-yl Tail

The target compound bears a 5-fluoropyrimidin-2-yl substituent on the piperazine ring. Its closest positional isomer, 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine (CAS 2549047-05-2), moves the fluorine from the 2- to the 4-position of the terminal pyrimidine. Computational modeling of analogous pyrimidine-piperazine hybrids indicates that such a positional shift alters the electrostatic potential surface and hydrogen-bond-acceptor geometry of the heterocycle, which can reorient the vector of the terminal ring relative to a protein binding site . Although no direct biochemical comparison between the two isomers has been published, the difference in fluorine placement is sufficient to create distinct chemical matter for patent purposes and for differential interaction fingerprints in docking studies.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

4-Position Substituent Effects: tert-Butyl vs. Difluoromethyl, Ethyl, and Cyclobutyl Analogs

The 4-tert-butyl group on the central pyrimidine ring is a distinctive feature of the target compound. Analogs with smaller or differently shaped substituents at this position—such as 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine, 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine, and 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine—are listed in chemical databases . In general medicinal chemistry, replacing a tert-butyl group with a difluoromethyl or ethyl substituent lowers logP by approximately 0.5–1.5 units and reduces steric shielding of the pyrimidine core, which can increase oxidative metabolism at adjacent positions. The cyclobutyl analog introduces a different ring-strain profile that may alter the conformational preferences of the entire scaffold. No head-to-head experimental comparison exists for these specific compounds.

Lipophilicity Metabolic Stability Steric Bulk

Terminal Pyrimidine Tail Modification: 5-Fluoropyrimidine vs. Unsubstituted Pyrimidine and 5-Ethylpyrimidine

The target compound carries a 5-fluoropyrimidin-2-yl tail. Analogs with an unsubstituted pyrimidin-2-yl tail (CAS not available) or with a 5-ethylpyrimidin-2-yl tail (4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, CAS 2549017-35-6) are catalogued by vendors . In structurally related pyrimidine-piperazine hybrids evaluated as antimicrobial agents, the 5-fluoropyrimidine moiety was a critical determinant of activity: compound 7f, containing this motif, exhibited an IC₅₀ of 9.8 µg/mL against Pseudomonas aeruginosa, whereas close analogs lacking the fluorine or bearing different substituents showed significantly lower potency [1]. Although that study employed a different core scaffold, it establishes a class-level precedent that the 5-fluoropyrimidine tail is a pharmacophoric element that cannot be assumed to be replaceable by a des-fluoro or alkyl-substituted pyrimidine without loss of activity.

Fluorine Scan Binding Affinity Selectivity

Scaffold Relationship to Dopamine D₃ Receptor Ligands

A compound with an identical central pyrimidine core—2-(tert-butyl)-6-cyclopropylpyrimidin-4-yl—but a different piperazine tail (an aminoalkyl-urea extension) is disclosed in US patents 9,598,387 and 9,969,743 and has a reported dopamine D₃ receptor binding affinity (Ki) of 15.1 nM in radioligand displacement assays [1]. The target compound replaces the extended urea tail with a compact 5-fluoropyrimidin-2-yl group, which is expected to confer a substantially different pharmacological profile. While no D₃ binding data exist for the target compound, the core scaffold is validated for engaging the D₃ receptor with nanomolar potency when appropriately elaborated, and the distinct tail suggests the compound could be used to probe alternative receptor interactions or to serve as a negative control in D₃ ligand optimization programs.

GPCR Dopamine D3 Receptor Kinase Selectivity

Recommended Application Scenarios for 4-tert-Butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine Based on Structural Evidence


Focused Screening for Novel Antimicrobial Leads via 5-Fluoropyrimidine Pharmacophore Exploitation

The 5-fluoropyrimidine tail present in the target compound has been shown in a related pyrimidine-piperazine series to be a critical determinant of antimicrobial activity, with compound 7f displaying an IC₅₀ of 9.8 µg/mL against P. aeruginosa [1]. Because the target compound conserves this tail while introducing a unique, bulky tert-butyl/cyclopropyl-substituted core, it is a rational candidate for inclusion in phenotypic antimicrobial screens where scaffold novelty is desired to circumvent known resistance mechanisms. Procurement of this specific CAS number ensures the screening deck contains the exact 2-yl fluoro-isomer, which may display a different resistance profile than the 4-yl isomer.

Dopamine D₃ Receptor Tool Compound Development

A closely related core scaffold (2-(tert-butyl)-6-cyclopropylpyrimidin-4-yl)piperazine exhibits a D₃ receptor Ki of 15.1 nM when elaborated with an extended urea tail [2]. The target compound truncates the tail to a 5-fluoropyrimidine, offering a minimalist analog to test the minimal pharmacophore requirements for D₃ binding. This compound could serve as a tail-truncated control in structure-activity relationship (SAR) studies, helping to deconvolute the contribution of the core versus the tail to receptor affinity and selectivity.

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

The 4-tert-butyl group of the target compound distinguishes it from analogs bearing difluoromethyl, ethyl, or cyclobutyl substituents at the same position. These structurally defined, single-point variation compounds are catalogued by vendors . Procuring the full set enables a rigorous matched molecular pair (MMP) analysis of how changes at the 4-position affect experimentally measured parameters such as logD, kinetic solubility, microsomal stability, and CYP inhibition. The target compound’s tert-butyl group provides the high-lipophilicity, high-steric-bulk extreme of the series, making it the essential reference point for such a study.

Intellectual Property Differentiation and Freedom-to-Operate Assessment

The combination of a 2-cyclopropyl-4-tert-butylpyrimidine core with a 5-fluoropyrimidin-2-yl-piperazine tail is a specific structural signature that is likely to be distinct from the substitution patterns claimed in existing dopamine D₃ or kinase inhibitor patents. For organizations building proprietary screening libraries, procuring this exact CAS number provides a chemically defined, non-obvious scaffold that can be used to generate novel composition-of-matter intellectual property, reducing the risk of infringement on competitor patents that cover closely related but structurally distinguishable piperazinyl-pyrimidines.

Quote Request

Request a Quote for 4-tert-butyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.